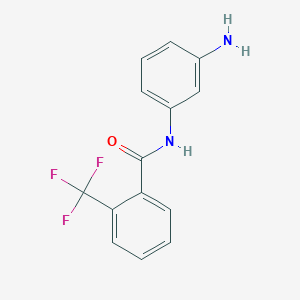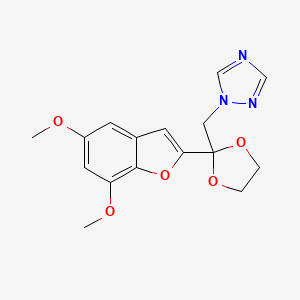
1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring system, a dioxolane ring, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the benzofuran derivative with ethylene glycol in the presence of an acid catalyst.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reactions.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials, such as polymers, coatings, or electronic devices.
Mecanismo De Acción
The mechanism of action of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolane: Lacks the triazole ring but shares the benzofuran and dioxolane rings.
1H-1,2,4-Triazole Derivatives: Compounds that contain the triazole ring but differ in the other substituents.
Uniqueness
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of three distinct ring systems: benzofuran, dioxolane, and triazole. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
98532-69-5 |
|---|---|
Fórmula molecular |
C16H17N3O5 |
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
1-[[2-(5,7-dimethoxy-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O5/c1-20-12-5-11-6-14(24-15(11)13(7-12)21-2)16(22-3-4-23-16)8-19-10-17-9-18-19/h5-7,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
MARZMUKQVNRKLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=C(O2)C3(OCCO3)CN4C=NC=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


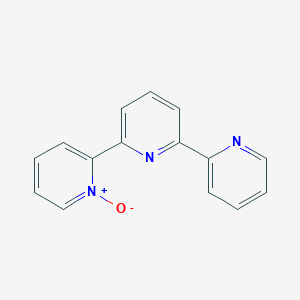

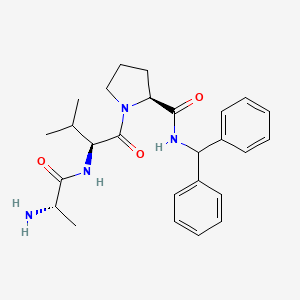
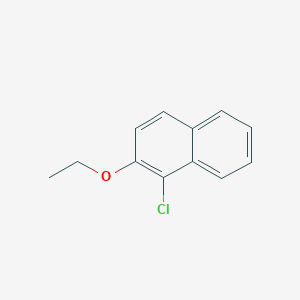
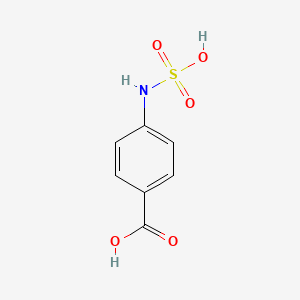
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
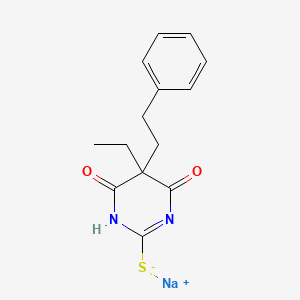
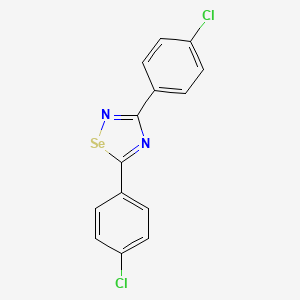
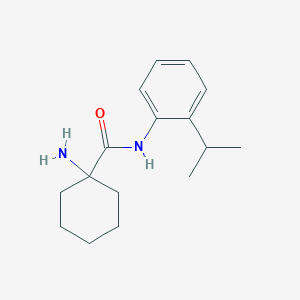

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

